molecular formula C10H12F3N3 B3416635 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine CAS No. 87394-50-1

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B3416635
CAS No.: 87394-50-1
M. Wt: 231.22 g/mol
InChI Key: FRFKCMNQNNNZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Contemporary Chemical and Pharmaceutical Research

In the landscape of modern drug discovery and materials science, the strategic combination of well-established pharmacophores is a key strategy for generating novel molecules with enhanced properties. 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine (B1303364) exemplifies this approach by integrating two moieties of profound importance: the trifluoromethylpyridine group and the piperazine (B1678402) ring. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the pyridine (B92270) ring is a common feature in many biologically active compounds. The piperazine scaffold, a prevalent structural motif in numerous approved drugs, often imparts favorable pharmacokinetic properties and provides a versatile point for structural modification. Consequently, the amalgamation of these components in this compound has positioned it as a valuable building block in the synthesis of new chemical entities with potential applications in a range of therapeutic areas.

Historical Perspective on the Trifluoromethylpyridine and Piperazine Scaffolds in Medicinal Chemistry

The trifluoromethylpyridine scaffold has a rich history in the development of agrochemicals and pharmaceuticals. The introduction of a trifluoromethyl group to a pyridine ring can significantly alter the electronic properties and metabolic stability of the molecule, often leading to enhanced biological activity. This has been demonstrated in a variety of successful commercial products.

The piperazine ring is a ubiquitous feature in medicinal chemistry, present in a wide array of drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, and antianginal agents. Its prevalence is attributed to its ability to improve the aqueous solubility and oral bioavailability of drug candidates. The two nitrogen atoms of the piperazine ring provide handles for the introduction of various substituents, allowing for the fine-tuning of pharmacological activity and pharmacokinetic profiles.

Overview of Research Trajectories for this compound Derivatives

Initial research on this compound has primarily focused on its utility as a scaffold for creating new derivatives with specific biological activities. One notable area of investigation has been in the agrochemical sector, where derivatives have been synthesized and evaluated as potential plant activators. For instance, a series of novel trifluoromethylpyridine piperazine derivatives were designed and synthesized to explore their antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). frontiersin.orgnih.gov

In the pharmaceutical domain, the structural alerts provided by the trifluoromethylpyridinylpiperazine core suggest potential for interaction with various biological targets, particularly within the central nervous system. The phenylpiperazine moiety, a close structural relative, is a well-known pharmacophore for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govnih.govthieme-connect.comnih.govnih.govnih.govresearchgate.net Therefore, it is hypothesized that derivatives of this compound may also exhibit affinity for these receptors, opening avenues for the development of novel treatments for neurological and psychiatric disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-15-9(8)16-6-4-14-5-7-16/h1-3,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFKCMNQNNNZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701007523
Record name 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87394-63-6, 87394-50-1
Record name 1-[3-(Trifluoromethyl)-2-pyridinyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87394-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87394-50-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 1 3 Trifluoromethyl Pyridin 2 Yl Piperazine

Strategies for the De Novo Synthesis of the Core 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine (B1303364) Scaffold

The construction of the core this compound structure is primarily achieved through nucleophilic aromatic substitution, leveraging the electron-withdrawing nature of the trifluoromethyl group and the pyridine (B92270) nitrogen to activate the ring towards nucleophilic attack.

The most common and direct pathway for synthesizing the this compound scaffold involves the reaction of a suitable 2-halopyridine with piperazine (B1678402). The key precursor for this synthesis is 2-chloro-3-(trifluoromethyl)pyridine (B31430).

The synthesis of this precursor often starts from 3-picoline (3-methylpyridine). A vapor-phase chlorination/fluorination reaction at high temperatures (>300°C) over a transition metal-based catalyst can produce a mixture of chlorinated and fluorinated pyridines. nih.gov Through careful control of reaction conditions, 2-chloro-3-(trifluoromethyl)pyridine can be obtained as a product. nih.gov

Once the 2-chloro-3-(trifluoromethyl)pyridine precursor is secured, the core scaffold is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. In this step, piperazine acts as the nucleophile, displacing the chloride atom at the 2-position of the pyridine ring. The reaction is generally performed in the presence of a base to neutralize the hydrogen chloride formed during the reaction and in a suitable solvent.

Key Reaction:

Reactants: 2-chloro-3-(trifluoromethyl)pyridine and Piperazine

Reaction Type: Nucleophilic Aromatic Substitution (SNAr)

Product: this compound

This reaction is facilitated by the electron-deficient nature of the pyridine ring, which is enhanced by the strong electron-withdrawing trifluoromethyl group at the 3-position. This electronic effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the substitution process, thus favoring the reaction.

For large-scale synthesis, optimization of the SNAr reaction is crucial to ensure high yield, purity, and cost-effectiveness. Key parameters for optimization include:

Solvent: High-boiling polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often used to facilitate the reaction by solvating the ionic intermediates.

Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used as they are inexpensive and effective at scavenging the generated acid. Organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can also be employed.

Temperature: The reaction temperature is typically elevated to increase the reaction rate, often ranging from 80°C to 150°C, depending on the solvent and reactivity of the substrates.

Stoichiometry: Using a slight excess of piperazine can drive the reaction to completion. However, using a large excess can complicate purification. Alternatively, using piperazine as both the nucleophile and the base is a common strategy.

Purification: Post-reaction workup usually involves an aqueous extraction to remove the base and excess piperazine, followed by crystallization or column chromatography to obtain the pure product.

The table below summarizes typical conditions that can be optimized for this synthesis.

ParameterOptionsRationale for Optimization
Solvent DMSO, DMF, NMP, AcetonitrileAffects solubility, reaction rate, and temperature range.
Base K₂CO₃, Cs₂CO₃, DIPEA, TriethylamineNeutralizes HCl byproduct; influences reaction rate.
Temperature 80 - 150 °CBalances reaction rate against potential side reactions.
Reactant Ratio Molar ratio of piperazine to halopyridineCan be adjusted to maximize yield and minimize byproducts.

Functionalization and Derivatization of this compound

The this compound scaffold possesses a reactive secondary amine on the piperazine ring, which serves as a prime handle for introducing a wide array of functional groups and building molecular complexity.

The secondary amine (at the N4 position) of the piperazine ring is readily functionalized through various standard organic transformations. This allows for the synthesis of a large library of derivatives from a common intermediate. frontiersin.orgnih.gov Common modifications include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation/Arylation: Reaction with alkyl or aryl halides under basic conditions to introduce new carbon-based substituents.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These modifications are fundamental in exploring the structure-activity relationships of molecules derived from this scaffold. frontiersin.orgnih.gov

While less common than modifying the piperazine moiety, altering the substitution pattern on the pyridine ring can also be achieved. This is typically done in two ways:

De Novo Synthesis with Substituted Precursors: Synthesizing analogues by starting with differently substituted 2-chloro-3-(trifluoromethyl)pyridine precursors. For example, introducing a fluorine atom at the 5-position would require starting with 2-chloro-5-fluoro-3-(trifluoromethyl)pyridine.

Late-Stage Functionalization: Advanced synthetic methods can be used to modify the pyridine ring after the scaffold has been assembled. One such method involves a C-H bond fluorination followed by a nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. acs.org This allows for the introduction of various nucleophiles (alcohols, amines, thiols) at positions that were previously C-H bonds. acs.org However, controlling the regioselectivity of such reactions can be challenging.

The primary goal of derivatizing the core scaffold is to conduct Structure-Activity Relationship (SAR) studies, which correlate specific structural changes with effects on biological activity. By systematically modifying the piperazine moiety, researchers can probe the steric, electronic, and hydrophobic requirements of a biological target.

For instance, a study on novel trifluoromethyl pyridine piperazine derivatives as potential plant activators against viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) synthesized a series of 27 compounds by installing various substituents on the piperazine nitrogen. frontiersin.orgnih.gov The SAR study revealed that different functional groups significantly impacted the antiviral activity.

The following table presents a selection of derivatives and their corresponding biological activities from that study, illustrating the principles of SAR. frontiersin.orgnih.gov

Compound IDR-Group on Piperazine NitrogenProtective Activity against TMV (EC₅₀ in μg/mL)
A1 2-Fluorobenzoyl27.6
A2 3-Fluorobenzoyl30.1
A3 4-Fluorobenzoyl28.5
A9 4-Chlorobenzoyl35.8
A10 4-Bromobenzoyl33.7
A16 2-Hydroxybenzoyl18.4
A17 4-Hydroxybenzoyl36.5
A21 4-Nitrobenzoyl32.5
Ningnanmycin (Reference)50.2

The data indicates that introducing a hydroxyl group at the 2-position of the benzoyl ring (Compound A16) resulted in the most potent protective activity, significantly higher than the commercial agent Ningnanmycin. frontiersin.orgnih.gov This highlights how subtle changes to the periphery of the core scaffold can lead to substantial improvements in biological function, a central concept in drug and agrochemical discovery. frontiersin.orgnih.gov Further studies showed that these active compounds could enhance systemic acquired resistance in plants. frontiersin.org

Stereochemical Considerations in the Synthesis of this compound Analogues

The parent compound, this compound, is an achiral molecule. Therefore, stereochemical considerations become paramount when substitutions on the piperazine ring create one or more stereocenters. The generation of stereoisomerically pure analogues is crucial, particularly in medicinal chemistry, where different enantiomers or diastereomers of a compound can exhibit significantly different pharmacological activities, metabolic profiles, and toxicities. The synthesis of these chiral analogues is typically approached through several strategic routes, including the use of enantiopure starting materials (chiral pool synthesis), the separation of racemic mixtures (chiral resolution), and, less commonly, direct asymmetric synthesis.

The most direct and widely employed method for producing enantiomerically pure analogues of this compound is chiral pool synthesis. This strategy leverages commercially available, enantiopure substituted piperazines as starting materials. A prime example is the synthesis of (R)-3-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]piperazine chemicalbook.com. This synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, an activated pyridine precursor, such as 2-chloro-3-(trifluoromethyl)pyridine, is reacted with an enantiomerically pure piperazine, in this case, (R)-2-methylpiperazine guidechem.com. This approach is advantageous due to its straightforwardness and the high stereochemical purity of the final product, which is directly derived from the starting material. General reviews on the synthesis of piperazine-containing drugs confirm that SNAr reactions are a standard and robust method for forging the N-aryl bond nih.gov.

More advanced and complex strategies involve de novo asymmetric synthesis, where the stereocenter is created during the reaction sequence using a chiral catalyst or auxiliary. While specific examples for the this compound core are not widely documented in readily available literature, general methodologies for the asymmetric synthesis of substituted piperazines are well-developed. These include methods such as palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ol precursors to yield chiral piperazin-2-ones, which can be subsequently reduced to the desired chiral piperazines dicp.ac.cn. Another powerful technique is the direct, asymmetric C-H functionalization of N-Boc-protected piperazines via lithiation in the presence of a chiral ligand like (-)-sparteine (B7772259) mdpi.com. These methods offer pathways to novel chiral analogues that may not be accessible from the chiral pool.

The table below summarizes the primary strategies employed to control stereochemistry in the synthesis of these analogues.

StrategyDescriptionExample ApplicationKey Features
Chiral Pool Synthesis Utilizes enantiomerically pure starting materials to directly synthesize the target stereoisomer.Synthesis of (R)-3-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]piperazine from (R)-2-methylpiperazine.Highly efficient; stereochemical outcome is predetermined by the starting material.
Chiral Resolution A racemic mixture of the analogue is synthesized and then separated into individual stereoisomers.Separation of enantiomers using chiral HPLC.Applicable when chiral starting materials are unavailable; can be resource-intensive.
Asymmetric Catalysis A stereocenter is introduced into the molecule through a reaction guided by a chiral catalyst or reagent.Asymmetric hydrogenation of a pyrazine (B50134) precursor to form a chiral piperazine. dicp.ac.cnEnables access to novel structures; requires development of specific catalytic systems.

Investigation of Antibacterial Properties and Associated Mechanisms

Direct studies focusing specifically on the antibacterial properties of this compound are not extensively covered in the available scientific literature. However, the structural components of the molecule, namely the piperazine and trifluoromethylpyridine moieties, are present in various compounds known for their antimicrobial activities.

The piperazine ring is a well-known pharmacophore in numerous antimicrobial drugs. ijcmas.com Its derivatives have been synthesized and screened for activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. ijcmas.comresearchgate.net For instance, certain novel piperazine compounds have demonstrated effective inhibition against Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA). ijcmas.com

Similarly, the trifluoromethylpyridine scaffold is a key component in a number of commercial pesticides with fungicidal and insecticidal properties, highlighting the biological activity of this chemical group. nih.govfrontiersin.org Research into novel trifluoromethylpyridine piperazine derivatives has shown significant antiviral activity against plant viruses, such as the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.govfrontiersin.orgnih.gov While antiviral activity in plants does not directly translate to antibacterial effects in humans, it underscores the potential for this chemical combination to interfere with microbial processes. Studies on other fluorinated piperazine compounds have also reported noteworthy antibacterial and antifungal activity against a panel of microorganisms. researchgate.net

Given the established antimicrobial track record of both the piperazine and trifluoromethylpyridine scaffolds, it is plausible that this compound could exhibit antibacterial properties. However, without direct experimental evidence, this remains a hypothesis. Future research would be necessary to isolate and characterize any such activity and to elucidate the specific mechanisms of action, which for other piperazine derivatives can involve various cellular targets. drugbank.com

Modulation of Neuronal Signaling Pathways by this compound

The trifluoromethylphenyl)piperazine and pyridinylpiperazine structures are recognized for their interactions with the central nervous system. chemimpex.comwikipedia.org Research has particularly highlighted the role of these compounds in modulating neuronal signaling, with significant findings related to the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor and potential interactions with other neurotransmitter systems.

While direct studies on this compound are limited, a closely related derivative, 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide , has been identified as a potent and high-affinity antagonist of the TRPV1 receptor. nih.gov The TRPV1 receptor, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and certain inflammatory mediators.

The discovery of this derivative's activity stemmed from high-throughput screening that identified a series of pyridinylpiperazine ureas as TRPV1 vanilloid receptor ligands. nih.gov Subsequent exploration of the structure-activity relationships (SAR) through parallel synthesis pinpointed the essential pharmacophoric elements required for antagonism. This optimization process led to the development of the aforementioned potent and selective TRPV1 modulator, which has demonstrated activity in various in vivo models. nih.gov The core structure of this potent antagonist is this compound, indicating that this scaffold is fundamental to its interaction with the TRPV1 receptor.

Table 1: TRPV1 Receptor Interaction Profile of a Key Derivative
CompoundTargetActivitySignificance
4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amideTRPV1 (Vanilloid Receptor 1)High-affinity antagonistDemonstrates the potential of the this compound scaffold in modulating pain and inflammation pathways. nih.gov

The potential for this compound to influence other neurotransmitter systems can be inferred from studies on the structurally similar compound, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). TFMPP is known to be a serotonergic agent, primarily acting as a serotonin-releasing agent and a 5-HT receptor agonist. caymanchem.com It is frequently used in neuroscience research to probe the function of the serotonin (B10506) system. chemimpex.com

TFMPP has been shown to interact with multiple serotonin receptor subtypes, which could suggest a similar, though not identical, profile for this compound due to the shared trifluoromethylphenylpiperazine-like core. The pyridine nitrogen in the target compound, however, would likely alter the electronic properties and binding affinities compared to TFMPP. The established use of pyridinylpiperazine derivatives in various CNS-active drugs, such as antipsychotics and antidepressants, further supports the potential for this class of compounds to interact with a range of neurotransmitter receptors. wikipedia.org Direct binding studies and functional assays would be required to confirm and characterize the specific interactions of this compound with neurotransmitter systems beyond the TRPV1 receptor.

Effects on Intracellular Signaling Cascades

The downstream effects of this compound on intracellular signaling cascades have not been directly investigated. However, based on its derivative's interaction with the TRPV1 receptor, potential indirect effects on certain pathways can be hypothesized.

There is currently no direct scientific evidence linking this compound to the modulation of the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. While some complex piperazine-containing compounds have been investigated for their ability to inhibit NF-κB signaling in specific contexts like cancer, these molecules are structurally distinct from this compound. nih.gov Therefore, any potential role of this specific compound in NF-κB modulation is purely speculative and would require dedicated investigation.

Direct research on the effects of this compound on the PI3K/Akt/mTOR pathway is also lacking in the current body of scientific literature. This pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. wikipedia.orgrsc.org Its dysregulation is implicated in numerous diseases, including cancer. nih.govmdpi.com

An indirect and speculative link can be proposed through the TRPV1 receptor. Some studies have suggested a connection between TRPV1 and the PI3K pathway, where PI3K may be involved in the trafficking of TRPV1 receptors to the plasma membrane. Given that a derivative of this compound is a potent TRPV1 antagonist, it is conceivable that by modulating TRPV1 function, it could indirectly influence signaling events related to the PI3K/Akt/mTOR pathway. nih.gov This hypothesis, however, is not established and would necessitate experimental validation to determine if antagonism of TRPV1 by this class of compounds has any significant downstream consequences on PI3K/Akt/mTOR signaling.

Table 2: Summary of Investigated Biological Activities
Biological ActivityDirect Evidence for this compoundEvidence from Derivatives/Related Compounds
Antibacterial ActivityNot reported in reviewed literaturePiperazine and trifluoromethylpyridine moieties are present in known antimicrobial agents. ijcmas.comresearchgate.netnih.govfrontiersin.orgnih.govresearchgate.net
TRPV1 Receptor AntagonismNot directly reported, but is the core structure of a potent antagonistA direct derivative is a high-affinity TRPV1 antagonist. nih.gov
Other Neurotransmitter System ModulationNot reported in reviewed literatureA related compound (TFMPP) is a known serotonergic agent. chemimpex.comcaymanchem.com
NF-κB Pathway ModulationNot reported in reviewed literatureNo significant evidence from closely related structures.
PI3K/Akt/mTOR Pathway RegulationNot reported in reviewed literatureA speculative link exists via the known interaction between TRPV1 and the PI3K pathway.

Interactions with Enzymatic Systems and Protein Targets

Protease Inhibition

There is currently no available scientific literature or research data to suggest that this compound possesses protease inhibition activity.

Protein Tyrosine Kinase Modulation

No published studies were identified that investigate the modulatory effects of this compound on protein tyrosine kinases. While some complex derivatives containing a trifluoromethylphenyl piperazine moiety have been explored as inhibitors of other kinase families, such as mTOR (a serine/threonine kinase), this activity has not been demonstrated for the parent compound in relation to protein tyrosine kinases.

Role in Ubiquitin-Proteasome System

There is no scientific evidence to date that describes a role for this compound in the ubiquitin-proteasome system. Research on this compound has not indicated any interaction with components of this pathway, such as ubiquitin ligases or proteasome subunits.

Influence on Cellular Processes

Stem Cell Regulation and Wnt Pathway Interactions

No research has been published detailing the influence of this compound on stem cell regulation or its interaction with the Wnt signaling pathway.

Implications for Vitamin D Related Pathways

Current scientific literature has not established a direct, well-documented link between the pharmacological activity of this compound and the modulation of Vitamin D related pathways. The primary mechanism of action for this compound and its analogs is centered on its effects on neurotransmitter systems, particularly as a serotonin receptor antagonist.

The metabolism of Vitamin D is a complex process involving several key enzymes, most notably CYP24A1, which is responsible for the catabolism of the active form of Vitamin D, calcitriol. drugbank.commdpi.com Inhibition of CYP24A1 can lead to increased levels of calcitriol, an approach that is under investigation for various conditions, including certain cancers and chronic kidney disease. mdpi.comnih.govnih.gov However, research to date has not identified this compound as an inhibitor or modulator of CYP24A1 or other enzymes critical to the Vitamin D metabolic pathway. nih.gov

Similarly, the biological effects of Vitamin D are mediated through the Vitamin D receptor (VDR). drugbank.com There is no current evidence to suggest that this compound directly binds to or modulates the activity of the VDR. The research focus for this class of piperazine derivatives has been on targets within the central nervous system. nih.gov

While some piperazine-containing compounds have been investigated for a wide range of biological activities, the specific trifluoromethylpyridine derivative, this compound, has been primarily characterized by its interaction with serotonin receptors. nih.govnih.govfrontiersin.org Therefore, its implications, if any, for Vitamin D signaling are not a known component of its pharmacological profile.

Due to the lack of specific research data connecting this compound to Vitamin D pathways, a data table detailing such interactions cannot be constructed at this time. Further research would be required to explore any potential secondary effects of this compound on Vitamin D metabolism or receptor activity.

Pharmacological Profile and Applications in Medicinal Chemistry

Mechanism of Action and Target Binding Affinity

While the specific pharmacological profile of 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine (B1303364) is not extensively documented, its structural features suggest potential interactions with various biological targets. The presence of the arylpiperazine motif is a strong indicator for affinity towards G-protein coupled receptors (GPCRs), particularly serotonin (B10506) and dopamine (B1211576) receptors. Many arylpiperazine-containing drugs exert their therapeutic effects by modulating the activity of these receptors in the central nervous system. nih.govnih.govthieme-connect.comnih.govnih.govnih.govresearchgate.net

The trifluoromethyl group on the pyridine (B92270) ring can influence the electronic environment and conformation of the molecule, potentially leading to selective binding to specific receptor subtypes. Further research, including radioligand binding assays and functional studies, is necessary to elucidate the precise mechanism of action and target binding affinities of this compound and its derivatives.

In Vitro and In Vivo Studies

To date, the most comprehensive in vitro and in vivo studies on derivatives of this compound have been conducted in the context of agrochemical research. A series of 27 novel trifluoromethylpyridine piperazine (B1678402) derivatives were synthesized and evaluated for their antiviral activity against TMV and CMV in tobacco plants. frontiersin.orgnih.gov

Several of these derivatives demonstrated significant protective and curative activities against these plant viruses. The in vivo studies on tobacco plants revealed that some of the most active compounds could enhance the activities of defense-related enzymes such as superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL). frontiersin.orgnih.gov This suggests that these compounds may act as plant activators, inducing systemic acquired resistance in the plants.

Application as a Scaffold in Medicinal Chemistry

The this compound core represents a promising scaffold for the development of new therapeutic agents. Its inherent structural features, combined with the potential for diverse functionalization at the piperazine nitrogen, make it an attractive starting point for lead optimization in various drug discovery programs.

Role in Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold is crucial for establishing structure-activity relationships (SAR). In the agrochemical study mentioned previously, the variation of the substituent on the piperazine nitrogen allowed for the identification of key structural features that contribute to antiviral activity. For example, the introduction of different substituted benzoyl and sulfonyl groups led to a range of biological activities, providing valuable insights for the design of more potent plant activators. frontiersin.orgnih.gov

In a pharmaceutical context, SAR studies would likely focus on modifying the substituent at the N4-position of the piperazine ring to optimize affinity and selectivity for specific CNS receptors. Furthermore, exploring different substitution patterns on the trifluoromethylpyridine ring could also lead to the discovery of compounds with improved pharmacological profiles.

Conclusion

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine (B1303364) is a molecule with considerable potential in both agrochemical and pharmaceutical research. Its synthesis from readily available starting materials and the versatility of its scaffold for further chemical modification make it an attractive platform for the discovery of new bioactive compounds. While current research has highlighted its utility in the development of plant activators, the structural similarities to known pharmacologically active agents suggest that its derivatives may hold promise for the treatment of a variety of human diseases. Further in-depth studies into its synthesis, physicochemical properties, and pharmacological profile are warranted to fully unlock the potential of this intriguing chemical entity.

Structure Activity Relationship Sar and Computational Studies of 1 3 Trifluoromethyl Pyridin 2 Yl Piperazine Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govjocpr.com These models are built upon a training set of molecules with known activities and are then used to predict the activity of new, untested compounds. nih.govnih.gov The core principle of QSAR is that the variations in the biological activity of a group of structurally related compounds, such as analogues of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine (B1303364), are dependent on the changes in their physicochemical properties. jocpr.com

QSAR methodologies can be categorized based on the dimensionality of the molecular descriptors used, ranging from 1D to 6D. For instance, 2D-QSAR utilizes descriptors derived from the 2D representation of molecules, such as topological indices and connectivity patterns, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use descriptors based on the 3D molecular fields (e.g., steric and electrostatic) surrounding the aligned molecules. nih.govresearchgate.net

For a series of this compound analogues, a QSAR model could be developed to predict a specific biological activity, such as antiviral or receptor binding affinity. frontiersin.org This involves calculating various molecular descriptors for each analogue, including:

Topological descriptors: Encode information about the connectivity and branching of the molecule.

Geometric descriptors: Describe the 3D shape and size of the molecule.

Electronic descriptors: Quantify properties like dipole moment, partial charges, and frontier molecular orbital energies (HOMO/LUMO). jocpr.com

Quantum chemical descriptors: Include properties such as heat of formation and total energy, which can provide insights into molecular stability. jocpr.com

Once calculated, these descriptors are used as independent variables in a statistical analysis, typically multiple linear regression (MLR) or partial least squares (PLS), to build a model that correlates them with the dependent variable (biological activity). nih.govnih.gov A statistically robust and validated QSAR model can then serve as a powerful tool in the drug design process, allowing for the virtual screening of novel analogues and prioritizing the synthesis of compounds with the highest predicted activity. nih.govresearchgate.net

Table 1: Hypothetical QSAR Data for this compound Analogues This table presents a hypothetical example of descriptors used in a QSAR model to predict biological activity (e.g., pIC₅₀). The data is for illustrative purposes only.

Compound IDR-Group (at N4 of piperazine)LogPMolecular Weight ( g/mol )Dipole Moment (Debye)Predicted pIC₅₀
A -H2.85245.253.16.5
B -CH₃3.20259.283.36.8
C -C₂H₅3.55273.313.47.1
D -COCH₃2.50287.294.56.2
E -SO₂CH₃2.10323.315.25.9

Ligand-Based and Structure-Based Drug Design Approaches

The discovery and optimization of analogues of this compound can be guided by two primary computer-aided drug design (CADD) strategies: ligand-based and structure-based approaches. nih.govnih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activity is available. nih.gov This approach relies on analyzing the properties of these known active ligands to infer the necessary structural features, or pharmacophore, required for biological activity. QSAR modeling, as described in the previous section, is a prominent example of an LBDD method. researchgate.net For this compound derivatives, an LBDD approach might involve synthesizing a series of compounds by combining known active structural motifs. For example, the trifluoromethylpyridine moiety is present in several commercial pesticides, and the piperazine (B1678402) ring is a common scaffold in bioactive molecules used to connect different active groups. frontiersin.orgnih.gov By systematically modifying substituents on the piperazine ring and analyzing the resulting changes in activity, a pharmacophore model can be developed to guide the design of more potent compounds.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target biomolecule (e.g., a protein or enzyme) has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.gov This approach involves studying the interactions between the ligand and the target's binding site to design molecules with improved affinity and selectivity. researchgate.net Molecular docking is a key technique in SBDD, where computational algorithms predict the preferred orientation and binding affinity of a ligand within the target's active site. researchgate.net If the target for this compound were known, SBDD could be used to rationally design modifications. For instance, if the trifluoromethyl group fits into a specific hydrophobic pocket, analogues could be designed to optimize this interaction. Similarly, if the nitrogen atoms of the piperazine ring form hydrogen bonds with amino acid residues in the binding site, modifications could be made to enhance these interactions, leading to a more potent inhibitor. rsc.org

Molecular Docking and Dynamics Simulations of this compound with Target Biomolecules

Molecular Docking is a computational technique that predicts how a small molecule, such as this compound, binds to a macromolecular target. researchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding site and using a scoring function to estimate the binding affinity for each pose. ugm.ac.id This method is instrumental in virtual screening campaigns to identify potential hits from large compound libraries and in lead optimization to suggest structural modifications that could improve binding. researchgate.net

For this compound analogues, docking studies could reveal key interactions with amino acid residues in a target's active site. These interactions might include hydrogen bonds with the piperazine nitrogens, hydrophobic interactions with the trifluoromethyl group, and π-π stacking with the pyridine (B92270) ring. The docking score, a numerical value representing the predicted binding energy, helps rank different analogues, allowing researchers to prioritize more promising candidates for synthesis and biological testing. ugm.ac.id

Table 2: Hypothetical Molecular Docking Results of Analogues against a Target Protein This table shows hypothetical docking scores and key interactions for a series of analogues, illustrating how this data can be used to guide drug design. The data is for illustrative purposes only.

Compound IDR-Group (at N4 of piperazine)Docking Score (kcal/mol)Key Interacting Residues
A -H-7.8ASP110, TYR370
B -CH₃-8.1ASP110, TYR370, PHE250
C -CH₂-Ph-9.5ASP110, TYR370, TRP340
D -CH₂-Cyclohexyl-8.9ASP110, TYR370, ILE150
E -CO-Ph-8.3ASP110, TYR370, SER115

Molecular Dynamics (MD) Simulations complement the static picture provided by molecular docking by simulating the movement of atoms in the ligand-target complex over time. nih.govacademie-sciences.fr MD simulations provide detailed insights into the stability of the binding pose, the flexibility of the ligand and protein, and the dynamic nature of their interactions. chemrxiv.org By solving Newton's equations of motion for the system, MD can reveal conformational changes that occur upon ligand binding and help validate the interactions predicted by docking. rsc.orgnih.gov

An MD simulation of this compound bound to its target could be analyzed to calculate parameters like the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. academie-sciences.fr Furthermore, these simulations can be used to calculate binding free energies, offering a more rigorous prediction of binding affinity than docking scores alone. rsc.org

Conformational Analysis and Energetic Profiles of the this compound Scaffold

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy conformations of a molecule and understanding the energy barriers between them. The this compound scaffold possesses significant conformational flexibility, primarily due to the piperazine ring and the single bond connecting it to the pyridine ring.

The piperazine ring typically adopts a low-energy "chair" conformation, similar to cyclohexane, to minimize steric strain. However, it can also exist in higher-energy "boat" and "twist-boat" conformations. The substituents on the nitrogen atoms can be in either an axial or equatorial position, with the equatorial position generally being more stable for bulky groups.

Furthermore, rotation around the C-N bond linking the pyridine and piperazine rings leads to different spatial arrangements of the two ring systems relative to each other. The presence of the bulky trifluoromethyl group at the 3-position of the pyridine ring creates steric hindrance that will significantly influence the preferred rotational conformers. rsc.org The electronic effects of the trifluoromethyl group can also affect the molecule's conformation and reactivity. frontiersin.orgnih.gov

Computational chemistry methods, such as molecular mechanics and quantum mechanics, are used to calculate the potential energy surface of the molecule. These calculations can determine the relative energies of different conformers and the energy barriers for interconversion. Identifying the lowest energy (most stable) conformation is crucial, as this is often the conformation that binds to the biological target. Understanding the energetic profile helps in designing more rigid analogues that are "pre-organized" in the bioactive conformation, which can lead to enhanced binding affinity.

Table 3: Hypothetical Relative Energies of Conformers of the this compound Scaffold This table illustrates the concept of an energetic profile by showing the calculated relative energies for different possible conformations. The data is for illustrative purposes only.

Conformer DescriptionDihedral Angle (Py-C-N-Pip)Piperazine ConformationRelative Energy (kcal/mol)Population (%)
1 180° (anti-periplanar)Chair0.0075.5
2 60° (gauche)Chair1.508.8
3 0° (syn-periplanar)Chair5.500.1
4 180° (anti-periplanar)Twist-Boat4.800.2

Preclinical Investigations and Translational Potential of 1 3 Trifluoromethyl Pyridin 2 Yl Piperazine

In Vitro Efficacy Studies Across Various Biological Models

There is currently no publicly available scientific literature detailing the in vitro efficacy of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine (B1303364) across various biological models. Searches of prominent scientific databases and journals did not yield any studies investigating its specific biological targets, mechanism of action, or potency in cell-based assays or other in vitro systems. While derivatives of trifluoromethylpyridine piperazine (B1678402) have been explored for activities such as potential plant activators, this research does not provide direct efficacy data for the parent compound in a pharmacological context.

In Vivo Pharmacological Characterization of this compound

Consistent with the lack of in vitro data, there is no available information on the in vivo pharmacological characterization of this compound.

Evaluation in Disease Models (e.g., acid-induced cough models)

No studies have been published that evaluate the efficacy of this compound in any animal models of disease. Specifically, there is no data on its potential antitussive effects in models such as the citric acid-induced cough model in guinea pigs or other species. The investigation of piperazine-containing compounds for respiratory conditions is an area of interest, but no such research has been reported for this specific molecule.

Assessment of Therapeutic Indices

Without efficacy and toxicology data, the therapeutic index of this compound has not been determined. The therapeutic index is a quantitative measure of the safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. The absence of both efficacy and toxicity studies precludes this assessment.

Metabolic Fate and Biotransformation Studies

Detailed studies on the metabolic fate and biotransformation of this compound are not available in the public domain. Research on the structurally related compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), has shown extensive metabolism, including hydroxylation of the aromatic ring and degradation of the piperazine moiety, followed by Phase II conjugation reactions. nih.gov However, the presence of the pyridine (B92270) ring in this compound introduces different electronic and metabolic properties, meaning that the metabolic pathways of TFMPP cannot be directly extrapolated to this compound. Specific studies using liver microsomes, hepatocytes, or in vivo models would be required to elucidate its metabolic profile.

Toxicology and Safety Pharmacology Assessments

There are no published toxicology or safety pharmacology assessments for this compound. nih.gov Such studies are critical for the development of any potential therapeutic agent and typically involve evaluating the compound's effects on major organ systems, including the cardiovascular, respiratory, and central nervous systems, as well as assessing its potential for genotoxicity, carcinogenicity, and reproductive toxicity. The toxicological profile of this specific compound remains uncharacterized.

Advanced Analytical and Spectroscopic Characterization of 1 3 Trifluoromethyl Pyridin 2 Yl Piperazine

Spectroscopic Analysis for Structural Elucidation (e.g., Raman Spectroscopy, NMR, Mass Spectrometry)

A thorough search for spectroscopic data for 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine (B1303364) indicates that detailed experimental spectra for structural elucidation have not been published in readily available scientific literature.

Raman Spectroscopy: No specific Raman spectra for this compound could be located.

Nuclear Magnetic Resonance (NMR): Published ¹H NMR or ¹³C NMR spectra for this compound are not available in the public domain. While spectral data exists for related compounds, such as positional isomers like 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine, this information cannot be used for definitive structural elucidation of the title compound.

Mass Spectrometry: While patents and supplier listings implicitly confirm the compound's mass, detailed mass spectrometry fragmentation studies or high-resolution mass spectra (HRMS) data for this compound have not been published.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Specific methods for the purity assessment and impurity profiling of this compound using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are not detailed in the available literature. While some vendors may provide a purity level determined by these methods, the specific chromatograms, validation data, and impurity profiles are not publicly documented.

TechniqueData AvailabilityResearch Findings
HPLC Not AvailableNo published methods or impurity profiles found.
GC Not AvailableNo published methods or impurity profiles found.

Solid-State Characterization and Polymorphism Studies of this compound

There is no evidence in the scientific literature of solid-state characterization or polymorphism studies having been conducted and published for this specific compound. Such studies are crucial for understanding the physical properties of a crystalline solid.

No X-ray Powder Diffraction (XRPD) patterns for this compound are available in public databases or scientific journals. Therefore, information regarding its crystal lattice, phase purity, or potential polymorphic forms cannot be provided.

No published research could be found that details the thermal behavior of this compound using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). Consequently, data on its melting point, thermal stability, and decomposition profile are not available. One supplier notes a melting point of 45-47°C, but the corresponding DSC thermogram is not provided. indofinechemical.com

Analysis TypeData AvailabilityKey Findings
DSC Not AvailableNo thermograms, melting point, or phase transition data published.
TGA Not AvailableNo data on thermal stability or decomposition patterns published.

Microscopic and Imaging Techniques for Crystalline Forms

No studies utilizing microscopic or imaging techniques, such as Scanning Electron Microscopy (SEM) or Polarized Light Microscopy (PLM), to characterize the crystalline forms, particle size, or morphology of this compound have been found in the public domain.

Future Research Directions and Unexplored Avenues for 1 3 Trifluoromethyl Pyridin 2 Yl Piperazine

Development of Novel Synthetic Methodologies

The future synthesis of 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine (B1303364) and its analogs would benefit from the development of more efficient, cost-effective, and environmentally benign methodologies. Current synthetic approaches for related piperazine-containing drugs often involve multi-step processes that can be time-consuming and may generate significant waste. nih.gov

Future research should focus on:

Catalytic C-N Cross-Coupling Reactions: Exploring advanced catalytic systems (e.g., palladium, copper, or nickel-based catalysts) for the direct coupling of 2-halo-3-(trifluoromethyl)pyridines with piperazine (B1678402). The development of ligands that promote high yields and selectivity under mild conditions would be a significant advancement.

Flow Chemistry Synthesis: Adapting existing synthetic routes to continuous flow processes could enhance reaction efficiency, improve safety, and allow for easier scalability. This approach can offer precise control over reaction parameters, leading to higher purity and reduced production costs.

Asymmetric Synthesis: For derivatives of this compound that contain additional chiral centers, developing stereoselective synthetic methods is crucial. This would enable the production of single enantiomers, which is often essential for therapeutic applications as different enantiomers can have distinct pharmacological and toxicological profiles.

One-Pot Reactions: Designing multi-component reactions where the pyridine (B92270) and piperazine rings are constructed in a single synthetic operation would significantly streamline the manufacturing process. This aligns with the principles of green chemistry by reducing the number of steps and purification procedures. A review of synthetic approaches for trifluoromethylpyridines highlights various methods that could be adapted for this purpose. nih.gov

Identification of Additional Biological Targets and Therapeutic Applications

While the piperazine moiety is a well-known pharmacophore present in numerous approved drugs, the full biological activity profile of this compound is yet to be determined. researchgate.net Future research should aim to identify new biological targets and explore novel therapeutic uses beyond its currently suggested applications.

One of the most promising and well-documented areas of application for derivatives of this compound is in agriculture. nih.govfrontiersin.org A 2022 study detailed the design and synthesis of a series of trifluoromethyl pyridine piperazine derivatives that demonstrated significant antiviral activity against plant viruses, such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). frontiersin.orgresearchgate.netnih.gov

Compound DerivativeTarget VirusActivity Metric (EC50 in µg/mL)Comparison (Ningnanmycin EC50 in µg/mL)
A16TMV (Protective)18.450.2
A16CMV (Protective)347.8359.6
A1CMV (Curative)64.1% inhibition at 500 µg/mL59.0% inhibition at 500 µg/mL
A3CMV (Curative)61.0% inhibition at 500 µg/mL59.0% inhibition at 500 µg/mL

This table presents the antiviral activity of specific trifluoromethyl pyridine piperazine derivatives against plant viruses, as reported in a 2022 study. nih.govfrontiersin.orgnih.gov

Future research in human therapeutics could investigate:

Central Nervous System (CNS) Disorders: The structurally similar compound 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a known serotonin (B10506) receptor agonist that evokes the release of serotonin. ncats.io This suggests that this compound could be a valuable lead compound for developing novel treatments for depression, anxiety, and other neuropsychiatric disorders. Screening against a panel of CNS receptors and transporters is a logical next step.

Oncology: The pyridine scaffold is a key component in many anticancer agents, and piperazine derivatives have also shown promise in this area. researchgate.netchemijournal.com Future studies could evaluate the cytotoxic effects of this compound against various cancer cell lines and identify potential protein kinase or other oncology-related targets.

Infectious Diseases: Given the broad spectrum of activity of piperazine-containing compounds, exploring the antibacterial, antifungal, and antiparasitic properties of this molecule could lead to the discovery of new anti-infective agents. researchgate.net

Combination Therapies Involving this compound

The potential for synergistic or additive effects when this compound is combined with other active agents is a significant and unexplored research area. Combination therapies are a cornerstone of modern medicine, often leading to improved efficacy, reduced dosages, and a lower risk of resistance development.

Future investigations could explore:

Agricultural Combinations: In its role as a plant activator, combining this compound with conventional fungicides or other antiviral agents could provide a more robust and broad-spectrum crop protection solution.

Neuropsychiatric Combinations: Drawing parallels from TFMPP, which has been studied in combination with other psychoactive compounds like N-Benzylpiperazine (BZP), research could examine how this compound interacts with existing antidepressants (e.g., SSRIs) or anxiolytics. ncats.io Such combinations could potentially offer a faster onset of action or improved efficacy in treatment-resistant populations.

Oncology Combination Regimens: Should the compound demonstrate anticancer activity, its use in combination with established chemotherapeutic drugs or targeted therapies would be a critical area of study. Research has shown that some piperazine-containing molecules can sensitize drug-resistant cancer cells to treatment. mdpi.com

Advanced Computational Approaches for Predictive Modeling

In silico methods offer a powerful toolkit for accelerating drug discovery and guiding experimental research. Applying advanced computational approaches to this compound could provide valuable insights into its mechanism of action, potential targets, and pharmacokinetic properties before embarking on resource-intensive laboratory work.

Unexplored computational avenues include:

Molecular Docking and Virtual Screening: Using the structure of the compound to screen large libraries of biological targets (e.g., enzymes, receptors) could rapidly identify potential binding partners, helping to prioritize experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of analogs are synthesized and tested, QSAR studies can build mathematical models that correlate chemical structure with biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with a specific biological target over time. nih.gov This can help to understand the stability of the drug-receptor complex and identify key amino acid interactions that are crucial for binding.

ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the compound. This can help to identify potential liabilities, such as poor oral bioavailability or potential for off-target toxicity, early in the development process.

Exploration of Prodrug Strategies and Drug Delivery Systems

Optimizing the delivery and bioavailability of this compound is another critical area for future research. Prodrug strategies and advanced drug delivery systems can overcome challenges such as poor solubility, limited permeability across biological membranes, and rapid metabolism. jiwaji.edu

Future research in this domain should focus on:

Prodrug Design: A prodrug is an inactive derivative of a drug molecule that is converted to the active form within the body. jiwaji.edu For this compound, the secondary amine on the piperazine ring is an ideal handle for chemical modification. Ester, carbamate, or amide prodrugs could be synthesized to enhance lipophilicity and improve absorption. Studies on piperazinylalkyl ester prodrugs of other compounds have shown significant enhancement in skin permeation. nih.gov

Nanoparticle Encapsulation: Formulating the compound within lipid or polymeric nanoparticles could improve its solubility, protect it from premature degradation, and potentially enable targeted delivery to specific tissues or cells.

Controlled-Release Formulations: Developing oral or injectable formulations that release the compound over an extended period could improve patient compliance and maintain steady therapeutic concentrations. This could involve incorporating the drug into hydrogels, microparticles, or implantable devices.

Targeted Delivery Systems: For applications like oncology, conjugating the molecule to a targeting ligand (e.g., an antibody or peptide) that recognizes specific receptors on cancer cells could enhance efficacy while minimizing side effects on healthy tissues.

Q & A

Q. What are the common synthetic routes for 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine?

The compound is synthesized via two primary methods:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system. This method yields triazole derivatives with high regioselectivity .
  • Nucleophilic Substitution : Refluxing 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine with halogenated intermediates (e.g., aryl chlorides) in acetonitrile (ACN), followed by flash chromatography purification (e.g., 10% DMA eluent) .
    Both routes require rigorous monitoring via TLC or HPLC to ensure purity (>97%) .

Q. What characterization techniques are critical for validating this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent placement (e.g., trifluoromethyl group at pyridine C3) .
  • Mass Spectrometry : ESI-MS/HRMS validates molecular weight (e.g., observed m/z 483.1 for a pentanamide derivative) .
  • HPLC : Assesses purity (>97% in most syntheses) and resolves co-eluting impurities .

Q. What physicochemical properties influence its research utility?

  • Molecular Weight : 230.23 g/mol (C₁₁H₁₃F₃N₃) .
  • LogP : ~2.8 (predicted), indicating moderate lipophilicity for blood-brain barrier penetration .
  • Solubility : Poor aqueous solubility; DMSO or ethanol is preferred for in vitro assays .

Q. Which intermediates are pivotal in its derivatization?

  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine : Used in coupling reactions with thiophene or sulfonyl groups to explore bioactivity .
  • 1-(2-(Trifluoromethyl)phenyl)piperazine : A key intermediate for dopamine D3 receptor (D3R) ligands .

Advanced Research Questions

Q. How does this compound interact with dopamine D3 and μ-opioid receptors (MOR)?

This scaffold acts as a dual-target ligand:

  • D3R Affinity : The trifluoromethyl-pyridine moiety enhances selectivity over D2R (Ki < 10 nM for D3R vs. >100 nM for D2R) .
  • MOR Modulation : Piperazine nitrogen lone pairs engage in hydrogen bonding with MOR residues (e.g., Tyr148), confirmed via molecular docking .
  • In Vivo Efficacy : Reduces addictive liability in rodent models while maintaining analgesic effects .

Q. What structure-activity relationships (SAR) govern its bioactivity?

  • Pyridine Substitution : Trifluoromethyl at C3 improves metabolic stability and receptor affinity vs. nitro or chloro groups .
  • Piperazine Linkers : Ethylene or pentanamide spacers optimize D3R/MOR binding kinetics (e.g., 5-(4-arylpiperazin-1-yl)pentanamide derivatives show 10-fold selectivity) .

Q. How to resolve contradictory data on its biological activity across studies?

  • Assay Conditions : Variability in cell lines (e.g., CHO vs. HEK293) or ligand concentrations may explain discrepancies in IC₅₀ values. Standardize protocols using [³H]spiperone for D3R binding .
  • Metabolic Stability : Differences in microsomal half-lives (e.g., human vs. rat liver microsomes) affect in vivo outcomes .

Q. What strategies improve its dual-target efficacy (D3R/MOR) while minimizing off-target effects?

  • Scaffold Hybridization : Merge pharmacophores from eticlopride (D3R) and morphine (MOR) into a single molecule .
  • Prodrug Design : Mask polar groups (e.g., amides) to enhance bioavailability .

Q. What computational tools model its receptor interactions?

  • Molecular Docking : Glide SP/XP (Schrödinger) predicts binding poses in D3R and MOR .
  • MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What synthetic challenges arise in scaling up production?

  • Impurity Control : Trace copper residues from click chemistry require EDTA washes .
  • Chromatography : Low yields (e.g., 22% in flash chromatography) necessitate alternative purification (e.g., centrifugal partition chromatography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.